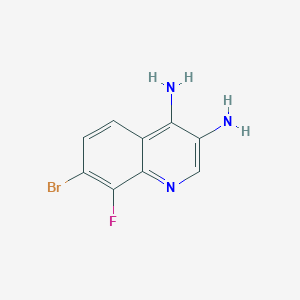

7-Bromo-8-fluoroquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrFN3 |

|---|---|

Molecular Weight |

256.07 g/mol |

IUPAC Name |

7-bromo-8-fluoroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H7BrFN3/c10-5-2-1-4-8(13)6(12)3-14-9(4)7(5)11/h1-3H,12H2,(H2,13,14) |

InChI Key |

OMGXYFYOEGCIQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C(=C21)N)N)F)Br |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 7 Bromo 8 Fluoroquinoline 3,4 Diamine

Reactions at the Diamine Positions (3,4-diamino)

The ortho-diamine functionality at the C-3 and C-4 positions is the most reactive site for many chemical transformations, primarily due to the high nucleophilicity of the nitrogen atoms.

Nucleophilic Reactivity and Derivatization (e.g., acylation, alkylation)

The amino groups at the C-3 and C-4 positions possess lone pairs of electrons, rendering them potent nucleophiles. This reactivity allows for straightforward derivatization through acylation and alkylation reactions.

Acylation: The diamine readily reacts with acylating agents such as acyl chlorides and acid anhydrides. In the presence of a base to neutralize the liberated acid, mono- or di-acylated products can be formed. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The degree of acylation can often be controlled by stoichiometry.

Alkylation: Similarly, the amino groups can be alkylated using alkyl halides. These reactions typically proceed via a nucleophilic substitution (SN2) pathway. Polyalkylation is possible and can be challenging to control. The introduction of alkyl groups modifies the electronic and steric properties of the diamine, which can influence subsequent reactions.

Condensation Reactions with Carbonyl Compounds

Ortho-diamines are well-known to undergo condensation reactions with various carbonyl compounds, leading to the formation of imines (Schiff bases) and heterocyclic systems.

With Aldehydes and Ketones: The reaction of 7-Bromo-8-fluoroquinoline-3,4-diamine with simple aldehydes or ketones results in the formation of mono- or di-imines.

With 1,2-Dicarbonyl Compounds: Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, is a classical method for forming quinoxaline (B1680401) derivatives. In this case, the reaction would yield a tetracyclic system where a pyrazine (B50134) ring is fused to the quinoline (B57606) core at the 3 and 4 positions.

Formation of Fused Heterocyclic Rings (e.g., imidazoles, oxazines)

The juxtaposition of the two amino groups provides an ideal template for the construction of fused five- or six-membered heterocyclic rings. This is one of the most significant applications of ortho-diamines in synthetic chemistry, enabling access to complex polycyclic aromatic systems. tandfonline.comnih.govnih.gov

Imidazole (B134444) Formation: Reaction with carboxylic acids or their derivatives (e.g., orthoesters, aldehydes) is a common route to synthesize fused imidazole rings. For instance, treating the diamine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) would lead to the formation of a 2-substituted-imidazo[4,5-c]quinoline. researchgate.net The reaction with aldehydes, followed by oxidation, also yields the corresponding fused imidazole. organic-chemistry.org

Other Fused Systems: A variety of other reagents can be used to form different fused rings. For example, reaction with phosgene (B1210022) or its equivalents can yield a fused imidazol-2-one, while reaction with cyanogen (B1215507) bromide can produce a 2-amino-imidazo[4,5-c]quinoline. nih.gov

The table below summarizes potential heterocyclic systems derived from the condensation of quinoline-diamines.

| Reagent Type | Example Reagent | Fused Ring System Formed |

| Carboxylic Acid | Acetic Acid | 2-Methyl-imidazo[4,5-c]quinoline |

| Aldehyde | Benzaldehyde | 2-Phenyl-imidazo[4,5-c]quinoline (requires oxidation) |

| 1,2-Diketone | Benzil | Dibenzo[a,c]phenazine derivative |

| Phosgene Equivalent | Carbonyldiimidazole (CDI) | Imidazo[4,5-c]quinolin-2-one |

| Cyanogen Bromide | CNBr | 2-Amino-imidazo[4,5-c]quinoline |

Reactivity of Halogen Substituents (7-bromo, 8-fluoro)

The halogen atoms on the benzo- portion of the quinoline ring are subject to substitution reactions, primarily through nucleophilic aromatic substitution pathways.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The quinoline ring system is inherently electron-deficient due to the electron-withdrawing nature of the ring nitrogen. This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a process facilitated by the presence of good leaving groups (the halogens). masterorganicchemistry.comwikipedia.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. quora.com The reactivity of halogens as leaving groups in SNAr reactions is often inverted compared to SN2 reactions, with fluorine being the most reactive due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate. wikipedia.org

For 7-Bromo-8-fluoroquinoline-3,4-diamine, the 8-fluoro substituent is expected to be significantly more reactive towards nucleophiles than the 7-bromo substituent. This differential reactivity allows for selective functionalization of the quinoline core.

| Position | Halogen | Relative Electronegativity | Expected SNAr Reactivity |

| C-8 | Fluorine | High (3.98) | High |

| C-7 | Bromine | Moderate (2.96) | Moderate to Low |

This selective reactivity enables sequential substitution, where a nucleophile can first displace the fluorine atom, followed by a second, often metal-catalyzed, reaction at the bromine position. nih.gov

Electrophilic Aromatic Substitution on the Quinoline Core

Electrophilic Aromatic Substitution (EAS) on the quinoline nucleus is generally less facile than on benzene (B151609) because the pyridine (B92270) ring is strongly deactivated. Consequently, electrophilic attack occurs preferentially on the electron-richer benzene ring. uomustansiriyah.edu.iqquimicaorganica.org The regioselectivity of the substitution is determined by the combined directing effects of the existing substituents.

Directing Effects:

-NH₂ groups (at C-3, C-4): These are powerful activating groups and are ortho-, para-directing.

-F group (at C-8): This is a deactivating group but is ortho-, para-directing.

-Br group (at C-7): This is a deactivating group but is ortho-, para-directing.

The positions available for substitution on the benzene ring are C-5 and C-6. The outcome of an EAS reaction is dictated by the most powerfully activating groups, which are the diamines. The 4-amino group strongly activates the ortho position (C-5). The 3-amino group's influence is less direct on the benzene ring. The deactivating halogens at C-7 and C-8 will have a lesser influence on the regioselectivity compared to the potent amino groups. Therefore, electrophilic substitution is strongly predicted to occur at the C-5 position.

| Substituent | Position | Electronic Effect | Directing Influence |

| 4-Amino | C-4 | Strongly Activating | ortho, para (directs to C-5) |

| 3-Amino | C-3 | Strongly Activating | ortho, para |

| 7-Bromo | C-7 | Deactivating | ortho, para (directs to C-6) |

| 8-Fluoro | C-8 | Deactivating | ortho, para (directs to C-7, occupied) |

Considering these factors, the C-5 position is the most electronically enriched and sterically accessible site for attack by an electrophile.

Chemoselectivity in Halogen Exchange and Coupling Reactions

The key to understanding the reactivity of 7-Bromo-8-fluoroquinoline-3,4-diamine lies in the differential reactivity of the C7-Br and C8-F bonds. Generally, in heteroaromatic systems, the carbon-bromine bond is more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond. This inherent difference forms the basis for the chemoselectivity observed in this molecule.

The bromine atom at the 7-position is a versatile handle for introducing a variety of substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The fluorine atom at the 8-position, due to its high electronegativity, significantly influences the electronic nature of the quinoline ring system, which can, in turn, affect the regioselectivity of reactions.

Conversely, the C8-F bond is more prone to nucleophilic aromatic substitution (SNAr) reactions, especially given the activating effect of the quinoline ring nitrogen. However, the electron-donating nature of the 3,4-diamine substituents may somewhat temper this reactivity. The chemoselectivity can thus be directed by the choice of reaction conditions. For instance, palladium catalysis would favor reaction at the C7-Br bond, while strong nucleophilic conditions at elevated temperatures would likely target the C8-F bond.

Below is a representative table illustrating the expected chemoselectivity in common coupling reactions based on analogous systems.

| Reaction Type | Reagents | Expected Site of Reaction | Predominant Product Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C7 | 7-Aryl-8-fluoroquinoline-3,4-diamine |

| Heck Coupling | Alkene, Pd catalyst, base | C7 | 7-Alkenyl-8-fluoroquinoline-3,4-diamine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C7 | 7-Alkynyl-8-fluoroquinoline-3,4-diamine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C7 | 7-Amino-8-fluoroquinoline-3,4-diamine |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | C8 | 7-Bromo-8-methoxyquinoline-3,4-diamine |

Mechanistic Investigations of Key Transformations

While specific experimental mechanistic studies on 7-Bromo-8-fluoroquinoline-3,4-diamine are not extensively documented in the public domain, the mechanistic pathways can be inferred from studies on related halo-fluoro-heteroaromatic compounds.

Reaction Intermediates and Transition State Characterization

For palladium-catalyzed cross-coupling reactions at the C7-Br bond, the mechanism is expected to follow the well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-Br bond to a Pd(0) complex to form a Pd(II)-aryl intermediate is generally the rate-determining step. The stability and reactivity of this intermediate are influenced by the electronic properties of the quinoline ring, including the inductive and mesomeric effects of the fluoro and diamino substituents.

In the case of nucleophilic aromatic substitution at the C8-F position, the reaction can proceed through either a stepwise (SNAr) or a concerted mechanism. A classical SNAr mechanism would involve the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. Recent studies on similar systems, however, have indicated that many SNAr reactions can be concerted, bypassing a discrete intermediate. nih.govrsc.org The actual pathway for 7-Bromo-8-fluoroquinoline-3,4-diamine would likely depend on the nature of the nucleophile and the reaction conditions. Computational studies using Density Functional Theory (DFT) would be instrumental in characterizing the transition states and determining whether the mechanism is stepwise or concerted.

Role of Catalysts in Directing Reaction Outcomes

Catalysts play a pivotal role in dictating the chemoselectivity and efficiency of reactions involving 7-Bromo-8-fluoroquinoline-3,4-diamine. In palladium-catalyzed cross-coupling reactions, the choice of ligand on the palladium center is crucial. Different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can modulate the reactivity of the catalyst, influencing reaction rates and substrate scope. For instance, bulky, electron-rich ligands generally facilitate the oxidative addition and reductive elimination steps.

In some instances of nucleophilic substitution, phase-transfer catalysts or the use of specific solvents can enhance reaction rates by improving the solubility of the nucleophile or by stabilizing the transition state. The choice of catalyst system is therefore a key variable in the synthetic utility of this versatile building block.

Thermodynamic and Kinetic Aspects of Reactions

The thermodynamics and kinetics of reactions involving 7-Bromo-8-fluoroquinoline-3,4-diamine are intrinsically linked to the stability of intermediates and the energy barriers of transition states. The relative bond dissociation energies of the C-Br and C-F bonds play a significant role in the kinetics of both catalyzed and uncatalyzed reactions. The C-F bond is significantly stronger than the C-Br bond, making its cleavage kinetically less favorable in many processes, such as oxidative addition.

The following table provides a qualitative overview of the thermodynamic and kinetic factors influencing the chemoselectivity.

| Parameter | C7-Br Bond | C8-F Bond | Implication |

| Bond Dissociation Energy | Lower | Higher | C-Br bond is kinetically favored for cleavage in oxidative addition. |

| Electrophilicity of Carbon | Less electrophilic | More electrophilic (due to F) | C8 is more susceptible to nucleophilic attack. |

| Leaving Group Ability (in SNAr) | Good | Excellent (Fluoride is a good leaving group in SNAr) | Favors SNAr at the C8 position. |

| Thermodynamic Product Stability | Generally high | Dependent on the nucleophile | The relative stability of the final products can influence the reaction outcome under thermodynamic control. |

Computational and Theoretical Chemistry Investigations on 7 Bromo 8 Fluoroquinoline 3,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model and compute molecular properties. These calculations can be broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. aps.org It is favored for its balance of computational efficiency and accuracy in describing electronic systems. DFT methods calculate the total energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons.

A fundamental application of DFT is the optimization of a molecule's geometry. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For 7-Bromo-8-fluoroquinoline-3,4-diamine, this would involve calculating the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. The resulting optimized geometry is crucial as it serves as the foundation for calculating all other molecular properties.

The electronic structure of a molecule is described by its molecular orbitals. Two of the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. nih.gov For 7-Bromo-8-fluoroquinoline-3,4-diamine, DFT calculations would provide the specific energy values for these frontier orbitals.

Hypothetical Data Table for Electronic Properties:

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.70 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for 7-Bromo-8-fluoroquinoline-3,4-diamine is unavailable.

DFT calculations can map the distribution of electron density across a molecule. This information is visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For 7-Bromo-8-fluoroquinoline-3,4-diamine, an MEP map would highlight the electronegative fluorine, bromine, and nitrogen atoms as regions of negative potential, while the amine hydrogens and parts of the aromatic system would likely show positive potential.

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Hypothetical Data Table for Global Reactivity Descriptors:

| Descriptor | Formula | Hypothetical Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 |

| Chemical Softness (S) | 1 / (2η) | 0.27 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.60 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for 7-Bromo-8-fluoroquinoline-3,4-diamine is unavailable.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster theory), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. For a molecule like 7-Bromo-8-fluoroquinoline-3,4-diamine, ab initio methods could be used to obtain highly accurate reference values for its electronic energy or to study excited state properties, complementing the ground-state information provided by DFT.

Density Functional Theory (DFT) for Ground State Properties

Conformational Analysis via Computational Methods

Conformational analysis of a molecule like 7-bromo-8-fluoroquinoline-3,4-diamine would typically involve computational methods to identify its most stable three-dimensional structures. This process involves mapping the potential energy surface of the molecule by rotating its flexible bonds, such as those of the amine groups. By calculating the energy of each conformation, researchers can identify the lowest energy (most stable) conformers and understand the energy barriers between them. This information is crucial as the conformation of a molecule can significantly influence its chemical reactivity and biological activity. However, specific studies detailing the conformational preferences of 7-bromo-8-fluoroquinoline-3,4-diamine are not documented in available research.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a common practice in chemical research. Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. These predicted values, when compared with experimental data, can help confirm the structure of a synthesized compound. For 7-bromo-8-fluoroquinoline-3,4-diamine, such calculations would be particularly useful for assigning the signals in its complex NMR spectra, especially for the fluorine-coupled carbons and protons. At present, there are no published theoretical NMR data for this specific molecule.

Simulated Vibrational Spectra (IR, Raman)

Computational chemistry allows for the simulation of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum is an invaluable tool for assigning the vibrational modes observed in experimental IR and Raman spectra, helping to identify specific functional groups and understand the molecule's vibrational properties. For 7-bromo-8-fluoroquinoline-3,4-diamine, this would involve identifying the characteristic vibrational frequencies for the C-Br, C-F, N-H, and quinoline (B57606) ring modes. However, no such simulated spectra for this compound have been reported.

UV-Vis Absorption Spectra Prediction

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic transitions within the molecule. For 7-bromo-8-fluoroquinoline-3,4-diamine, TD-DFT calculations could provide insight into how the bromo and fluoro substituents affect the electronic structure and absorption properties of the quinoline-3,4-diamine (B1585804) core. Specific computational predictions of the UV-Vis spectrum for this compound are not available in the literature.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions by providing a detailed picture of the energy landscape.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how 7-bromo-8-fluoroquinoline-3,4-diamine might participate in a chemical reaction, computational chemists would first locate the transition state (TS) structure for the reaction pathway of interest. The TS is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This type of analysis provides crucial information about the reaction's feasibility and the nature of the bond-making and bond-breaking processes. There are currently no published computational studies detailing the reaction mechanisms involving 7-bromo-8-fluoroquinoline-3,4-diamine using these methods.

Energy Barriers and Reaction Pathway Energetics

There is currently no available research data on the energy barriers or reaction pathway energetics for 7-Bromo-8-fluoroquinoline-3,4-diamine.

Non-Covalent Interaction Analysis (e.g., Quantum Theory of Atoms in Molecules (QT-AIM), Hirshfeld analysis)

No studies employing Quantum Theory of Atoms in Molecules (QT-AIM) or Hirshfeld analysis to investigate the non-covalent interactions of 7-Bromo-8-fluoroquinoline-3,4-diamine have been found in the scientific literature.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to polysubstituted quinolines is a significant area of contemporary research. rsc.orgbohrium.com For 7-Bromo-8-fluoroquinoline-3,4-diamine, future efforts could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate considerable waste. rsc.orgmdpi.com

One promising direction is the exploration of one-pot, multicomponent reactions. bohrium.com These strategies, which combine multiple reactants in a single synthetic operation, offer advantages in terms of atom economy and reduced purification steps. bohrium.com The use of green catalysts, such as biodegradable glucose-derived ionic liquids or reusable nanoparticle-based catalysts, could further enhance the sustainability of the synthesis. rsc.orgbohrium.com For instance, an iron-catalyzed methodology for the functionalization of quinoline-N-oxides, which uses water as the only by-product, presents a model for greener approaches. rsc.org

Microwave-assisted organic synthesis represents another avenue for developing more sustainable protocols. mdpi.com This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com The application of microwave heating to established quinoline (B57606) syntheses, such as the Skraup or Doebner-von Miller reactions, could be adapted for the preparation of 7-Bromo-8-fluoroquinoline-3,4-diamine and its derivatives. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. bohrium.com | Development of novel catalyst systems (e.g., ionic liquids, nanoparticles). rsc.orgbohrium.com |

| Green Catalysis | Use of non-toxic, recyclable catalysts, milder reaction conditions. rsc.orgrsc.org | Exploration of iron-based or other earth-abundant metal catalysts. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. mdpi.com | Optimization of microwave parameters for the synthesis of polysubstituted quinolines. mdpi.com |

Exploration of Unique Chemical Transformations

The unique substitution pattern of 7-Bromo-8-fluoroquinoline-3,4-diamine opens the door to a wide range of chemical transformations. The presence of a bromine atom at the 7-position provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a diverse array of substituents, enabling the synthesis of a library of novel compounds with potentially interesting properties.

The diamino groups at the 3- and 4-positions are poised for the construction of new heterocyclic rings fused to the quinoline core. Cyclization reactions with dicarbonyl compounds or their equivalents could lead to the formation of novel pyrazine-fused quinolines. These new heterocyclic systems could exhibit unique photophysical or electronic properties.

Furthermore, the fluorine atom at the 8-position is expected to influence the reactivity and properties of the molecule. Its electron-withdrawing nature can affect the acidity of the amino groups and the electron density of the quinoline ring system. Research into how this fluorine atom modulates the chemical reactivity of the other functional groups would be a valuable area of investigation.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The synthesis and subsequent transformations of 7-Bromo-8-fluoroquinoline-3,4-diamine would benefit from the application of advanced spectroscopic probes for real-time reaction monitoring. Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable kinetic and mechanistic information, allowing for precise control over reaction parameters and optimization of reaction conditions. researchgate.net

For example, fluorescent probes could be designed to monitor the progress of a reaction by exhibiting a change in their emission properties upon consumption of a reactant or formation of a product. Given that quinoline derivatives themselves can be fluorescent, it may be possible to leverage the intrinsic fluorescence of the reaction components or products for monitoring purposes. mdpi.com The development of fiber-optic probes compatible with the reaction conditions would enable remote and non-invasive monitoring. researchgate.net

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ FTIR/Raman | Real-time concentration changes of reactants, intermediates, and products. researchgate.net | Optimization of reaction yield and selectivity. |

| Fluorescence Spectroscopy | Monitoring of specific reaction events through changes in emission. mdpi.com | High-throughput screening of reaction conditions. |

| Fiber-Optic Probes | Remote and non-invasive in-line monitoring of reactions. researchgate.net | Application in continuous flow synthesis. |

Integration with Machine Learning for Property Prediction and Retrosynthesis

The fields of artificial intelligence (AI) and machine learning are revolutionizing chemical research. mit.eduarxiv.org For 7-Bromo-8-fluoroquinoline-3,4-diamine, these computational tools can be leveraged in several ways.

Expansion into New Material Science Applications (non-biological)

While many quinoline derivatives have been explored for their biological activity, there is significant potential for their application in material science. researchgate.netnih.gov The unique electronic and photophysical properties of the quinoline scaffold make it an attractive building block for functional organic materials. mdpi.com

The diamino functionality of 7-Bromo-8-fluoroquinoline-3,4-diamine makes it a prime candidate for incorporation into polymers. It could serve as a monomer in the synthesis of polyquinolines, which are known for their excellent thermal and mechanical properties. rsc.org The bromine and fluorine substituents would be expected to further modify the properties of the resulting polymers, potentially leading to materials with enhanced flame retardancy or specific electronic characteristics.

Additionally, quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. mdpi.com The specific substitution pattern of 7-Bromo-8-fluoroquinoline-3,4-diamine could give rise to interesting photoluminescent properties, making it a candidate for further investigation in these areas. The potential for this compound to act as a ligand for metal complexes also opens up avenues for the development of novel catalytic or luminescent materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.